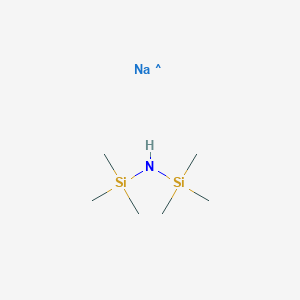
Sodium bis(trimethylsilyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium hexamethyldisilazane is typically synthesized by the reaction of hexamethyldisilazane with sodium hydride. The reaction proceeds as follows:
(CH₃)₃Si2NH+NaH→NaN(Si(CH₃)₃)₂+H₂
This reaction is usually carried out in an inert atmosphere to prevent the highly reactive sodium hydride from reacting with moisture or oxygen .
Industrial Production Methods: On an industrial scale, sodium hexamethyldisilazane is produced using similar methods but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium hexamethyldisilazane undergoes various types of reactions, including:
Deprotonation Reactions: It is commonly used to deprotonate weak acids, such as alcohols, amines, and ketones, to form corresponding anions.
Base-Catalyzed Reactions: It acts as a strong base in various organic reactions, including aldol condensations and Michael additions.
Common Reagents and Conditions:
Reagents: Common reagents used with sodium hexamethyldisilazane include ketones, esters, and halocarbons.
Major Products:
Enolate Derivatives: Deprotonation of ketones and esters to generate enolate derivatives.
Cyclopropanes and Cyclopropenes: Generation of carbenes by dehydrohalogenation of halocarbons, which then add to alkenes.
Applications De Recherche Scientifique
Sodium hexamethyldisilazane has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which sodium hexamethyldisilazane exerts its effects is through its strong basicity. It readily deprotonates weak acids, generating corresponding anions that can participate in further chemical reactions. The compound’s non-nucleophilic nature ensures that it does not interfere with the reaction substrates .
Comparaison Avec Des Composés Similaires
Lithium bis(trimethylsilyl)amide (LiN(Si(CH₃)₃)₂): Similar in structure and reactivity but uses lithium instead of sodium.
Potassium bis(trimethylsilyl)amide (KN(Si(CH₃)₃)₂): Another similar compound that uses potassium.
Uniqueness: Sodium hexamethyldisilazane is unique due to its balance of strong basicity and non-nucleophilic nature, making it highly effective in deprotonation reactions without interfering with the reaction substrates .
Propriétés
Formule moléculaire |
C6H19NNaSi2 |
|---|---|
Poids moléculaire |
184.38 g/mol |
InChI |
InChI=1S/C6H19NSi2.Na/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3; |
Clé InChI |
QKNDAUTYSODFJV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N[Si](C)(C)C.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


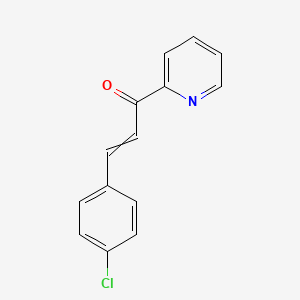
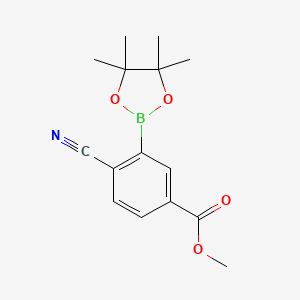
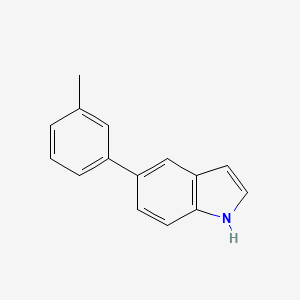
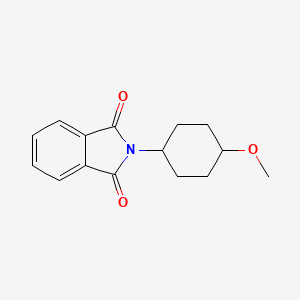
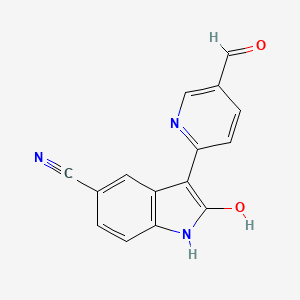
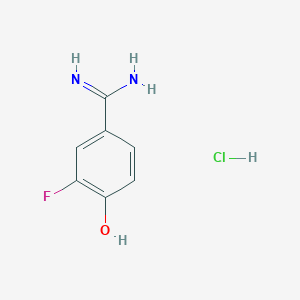
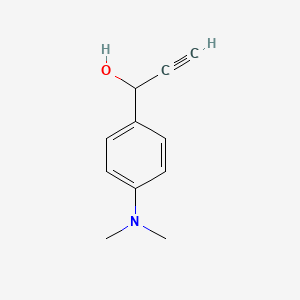
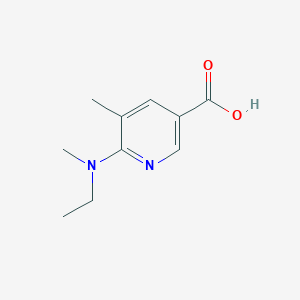
![1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8778432.png)
![[3,5-Diamino-6-(2,3,5-trichlorophenyl)pyrazin-2-yl]methanol](/img/structure/B8778449.png)
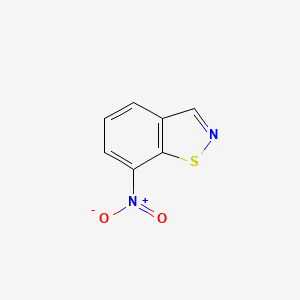
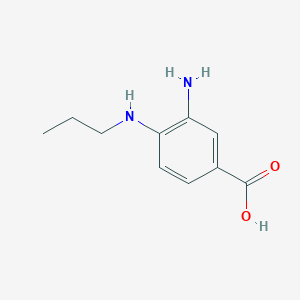
![7-Chloro-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B8778473.png)

